molecular formula C8H8ClNO3 B1605194 2-Chloro-6-ethoxypyridine-4-carboxylic acid CAS No. 6291-10-7

2-Chloro-6-ethoxypyridine-4-carboxylic acid

Cat. No. B1605194
CAS RN: 6291-10-7
M. Wt: 201.61 g/mol
InChI Key: BQYNRDNXUDHSHD-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxypyridine-4-carboxylic acid (CEPCA) is a heterocyclic compound that belongs to the pyridine family. It is a white crystalline powder that is soluble in water and organic solvents. CEPCA has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-Chloro-6-ethoxypyridine-4-carboxylic acid is not fully understood. However, it is believed that 2-Chloro-6-ethoxypyridine-4-carboxylic acid exerts its biological activity by inhibiting the activity of enzymes or by binding to specific receptors. For example, 2-Chloro-6-ethoxypyridine-4-carboxylic acid has been shown to inhibit the activity of xanthine oxidase by binding to the molybdenum cofactor of the enzyme. This results in the reduction of uric acid levels in the body, which is beneficial in the treatment of gout.
Biochemical and Physiological Effects:
2-Chloro-6-ethoxypyridine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of uric acid and cholesterol in the body. 2-Chloro-6-ethoxypyridine-4-carboxylic acid has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, 2-Chloro-6-ethoxypyridine-4-carboxylic acid has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-Chloro-6-ethoxypyridine-4-carboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple reaction conditions. 2-Chloro-6-ethoxypyridine-4-carboxylic acid is also stable under normal laboratory conditions, which makes it easy to handle. However, 2-Chloro-6-ethoxypyridine-4-carboxylic acid has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to use in aqueous-based experiments. Additionally, 2-Chloro-6-ethoxypyridine-4-carboxylic acid has a low melting point, which can result in the formation of impurities during purification.

Future Directions

There are several future directions for the research on 2-Chloro-6-ethoxypyridine-4-carboxylic acid. One potential area of research is the development of novel synthetic methods for 2-Chloro-6-ethoxypyridine-4-carboxylic acid. This could involve the use of alternative starting materials or the optimization of reaction conditions to improve the yield of 2-Chloro-6-ethoxypyridine-4-carboxylic acid. Another area of research is the investigation of the biological activity of 2-Chloro-6-ethoxypyridine-4-carboxylic acid against different types of microorganisms and cancer cells. This could involve the screening of 2-Chloro-6-ethoxypyridine-4-carboxylic acid against a panel of microorganisms and cancer cell lines to identify its potential therapeutic applications. Finally, the development of 2-Chloro-6-ethoxypyridine-4-carboxylic acid derivatives with improved solubility and bioavailability is another area of research that could have significant implications for its clinical use.

Scientific Research Applications

2-Chloro-6-ethoxypyridine-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. 2-Chloro-6-ethoxypyridine-4-carboxylic acid has also been shown to inhibit the activity of enzymes such as xanthine oxidase and tyrosinase, which are involved in various physiological processes.

properties

IUPAC Name

2-chloro-6-ethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-4-5(8(11)12)3-6(9)10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYNRDNXUDHSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978699
Record name 2-Chloro-6-ethoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethoxypyridine-4-carboxylic acid

CAS RN

6291-10-7
Record name NSC4251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-ethoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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